Aloc-L-Orn(Fmoc)-OH

Descripción general

Descripción

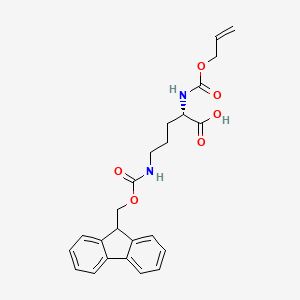

Aloc-L-Orn(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by two groups: the allyloxycarbonyl (Aloc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted reactions at specific sites on the amino acid during the synthesis process.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Aloc-L-Orn(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the α-amino group using the Fmoc group. This is followed by the protection of the δ-amino group with the Aloc group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and bases like diisopropylethylamine (DIPEA) to facilitate the protection reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Deprotection Reactions

Deprotection is essential for exposing functional groups during peptide synthesis. Aloc-L-Orn(Fmoc)-OH undergoes sequential removal of its protecting groups under distinct conditions:

Fmoc Group Removal

Reagents/Conditions:

-

Base: Piperidine (20–30% v/v) in DMF or dichloromethane (DCM) .

-

Mechanism: Nucleophilic cleavage of the Fmoc carbamate via β-elimination.

-

Time/Temperature: 10–30 minutes at room temperature.

Aloc Group Removal

Reagents/Conditions:

-

Catalyst: Palladium(0) (e.g., Pd(PPh₃)₄) with a scavenger (e.g., PhSiH₃, morpholine) .

-

Mechanism: Oxidative insertion of Pd into the allyl group, followed by transfer to the scavenger.

Table 1: Deprotection Reaction Parameters

| Protecting Group | Reagent System | Time | Key Byproducts |

|---|---|---|---|

| Fmoc | Piperidine/DMF (20–30%) | 10–30 min | Dibenzofulvene-piperidine adduct |

| Aloc | Pd(0)/PhSiH₃ in DCM | 1–2 hrs | Allyl-palladium complexes |

Coupling Reactions

The compound participates in peptide bond formation via carboxyl activation:

Activation and Coupling

Common Reagents:

-

Carbodiimides: DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide) .

-

Uronium Salts: HATU, HBTU with additives like HOAt or HOBt .

-

Base: DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine) .

Typical Protocol:

-

Activate carboxyl group with HATU/DIPEA in DMF.

-

Add amino component (e.g., resin-bound peptide or free amine).

Table 2: Coupling Efficiency with Different Reagents

| Reagent System | Solvent | Coupling Yield | Side Reactions |

|---|---|---|---|

| HATU/DIPEA | DMF | >95% | Minor racemization |

| DIC/HOBt | DCM | 85–90% | Urea precipitation |

Pyroglutamate Formation

-

Risk: Spontaneous cyclization of N-terminal Fmoc-protected glutamic acid residues during prolonged base exposure .

-

Solution: Use shorter deprotection times (<10 minutes) or alternative protecting groups for sensitive residues .

Incomplete Aloc Deprotection

Orthogonal Deprotection Workflows

-

Sequential Fmoc/Aloc removal allows incorporation of non-natural amino acids (e.g., fluorescent labels) at specific positions .

Table 3: Stability Under Common Reaction Conditions

| Condition | Fmoc Stability | Aloc Stability |

|---|---|---|

| Piperidine/DMF (30%) | Unstable | Stable |

| TFA (1% v/v) | Stable | Stable |

| Pd(0)/PhSiH₃ in DCM | Stable | Unstable |

Industrial and Research-Scale Protocols

Aplicaciones Científicas De Investigación

Applications in Peptide Synthesis

-

Solid-Phase Peptide Synthesis (SPPS)

Aloc-L-Orn(Fmoc)-OH is widely used as a building block in SPPS. The Fmoc strategy allows for rapid deprotection and coupling cycles, making it suitable for synthesizing complex peptides. The Alloc group can be selectively removed to introduce various functionalities into the peptide chain . -

Synthesis of Bioactive Peptides

The incorporation of ornithine into peptides can enhance their biological activity. Studies have shown that peptides containing ornithine exhibit improved interactions with metal ions, which can be harnessed for developing metalloantibiotics and other therapeutic agents . -

Macrocyclic Peptide Synthesis

This compound has been utilized in synthesizing macrocyclic peptides, which are important for drug development due to their stability and specificity. The ability to extend peptide chains using Fmoc-based methods facilitates the creation of complex cyclic structures that can exhibit unique biological properties .

Ornithine plays a critical role in various metabolic pathways, including the urea cycle and polyamine synthesis. Peptides derived from this compound have been studied for their potential roles in:

- Antimicrobial Activity : Certain ornithine-containing peptides demonstrate significant antimicrobial properties, making them candidates for new antibiotic therapies.

- Cell Growth Regulation : Compounds incorporating ornithine are involved in cell signaling pathways, influencing cell growth and differentiation .

Comparative Analysis of Related Compounds

To understand the versatility of this compound, it is helpful to compare it with similar compounds used in peptide synthesis:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Fmoc-Lys(Boc)-OH | Lysine instead of ornithine | Used in synthesizing cationic peptides |

| Fmoc-Gly-OH | Simpler structure with glycine | Commonly used in basic peptide synthesis |

| Fmoc-D-Orn(Boc)-OH | D-ornithine variant | Explored for potential differences in biological activity |

Case Studies

-

Therapeutic Development

Research has indicated that peptides synthesized using this compound can interact with metal ions like copper and nickel. These interactions are crucial for developing novel metalloantibiotics that target bacterial infections . -

Peptide Libraries

The use of Fmoc chemistry has facilitated the creation of peptide libraries that include ornithine derivatives. These libraries are instrumental in high-throughput screening for drug discovery, allowing researchers to identify promising candidates rapidly .

Mecanismo De Acción

The mechanism of action of Aloc-L-Orn(Fmoc)-OH in peptide synthesis involves the selective protection and deprotection of the amino groups on ornithine. The Fmoc group protects the α-amino group, allowing for selective reactions at the δ-amino group. The Aloc group protects the δ-amino group, preventing unwanted side reactions during peptide bond formation. The removal of these protecting groups at specific stages of the synthesis process allows for the stepwise construction of peptides with precise sequences.

Comparación Con Compuestos Similares

Boc-L-Orn(Fmoc)-OH: Uses the tert-butyloxycarbonyl (Boc) group for protection instead of the Aloc group.

Cbz-L-Orn(Fmoc)-OH: Uses the benzyloxycarbonyl (Cbz) group for protection.

Uniqueness: Aloc-L-Orn(Fmoc)-OH is unique in its use of the Aloc group, which can be selectively removed under mild conditions using palladium catalysts. This provides an advantage in peptide synthesis, allowing for greater control over the deprotection process and reducing the risk of side reactions.

Actividad Biológica

Aloc-L-Orn(Fmoc)-OH, a derivative of L-ornithine, is an important compound in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The compound features an allyloxycarbonyl (Aloc) protecting group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which play crucial roles in the stability and reactivity of the molecule during synthesis.

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptides that exhibit various therapeutic properties. Ornithine itself is involved in several metabolic pathways, including the urea cycle and polyamine synthesis, which are essential for cell growth and differentiation.

Key Biological Functions:

- Metabolic Pathways : this compound contributes to the synthesis of polyamines such as putrescine, spermidine, and spermine, which are vital for cellular functions.

- Antimicrobial Activity : Peptides synthesized with ornithine derivatives have shown antimicrobial properties, making them potential candidates for developing new antibiotics.

- Antitumor Properties : Research indicates that ornithine-derived peptides may have antitumor effects due to their ability to inhibit cancer cell proliferation.

Synthesis and Reactivity

The synthesis of this compound typically involves the use of SPPS techniques, where the Fmoc group serves as a temporary protecting group that can be easily removed under basic conditions. The Aloc group can be deprotected using palladium-catalyzed reactions, allowing for selective modifications of the peptide backbone.

Reaction Mechanism:

- Fmoc Deprotection : The Fmoc group is removed using piperidine in DMF.

- Aloc Deprotection : The Aloc group is removed under palladium catalysis, facilitating further functionalization.

Case Studies

- Antimicrobial Peptide Development :

- Cancer Therapeutics :

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of peptides containing ornithine derivatives. Key findings include:

- Influence of Modifications : Variations in the protecting groups and the sequence of amino acids can significantly affect the biological activity of the resulting peptides.

- Metal Ion Interactions : Peptides derived from this compound have shown interactions with metal ions, which can enhance their biological activity and stability .

Data Table

| Compound Name | Structure Features | Unique Attributes | Biological Activity |

|---|---|---|---|

| This compound | Allyloxycarbonyl & Fmoc groups | Rapid deprotection under palladium | Antimicrobial, antitumor |

| Fmoc-Lys(Boc)-OH | Lysine instead of ornithine | Used in synthesizing cationic peptides | Antiviral properties |

| Fmoc-Gly-OH | Simplest amino acid | Basic building block for peptide synthesis | General peptide activity |

| Fmoc-L-Asp(OtBu)-OH | Aspartic acid with t-butyl ester | Important for synthesizing negatively charged peptides | Immunomodulatory effects |

Propiedades

IUPAC Name |

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-2-14-31-24(30)26-21(22(27)28)12-7-13-25-23(29)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSBEJCNHHQQBT-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801133288 | |

| Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947401-27-6 | |

| Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947401-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.